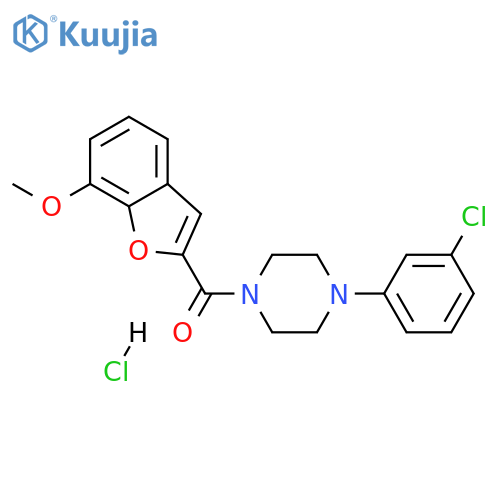

Cas no 1179364-17-0 (1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride)

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride 化学的及び物理的性質

名前と識別子

-

- [4-(3-chlorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone hydrochloride

- 1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride

-

- インチ: 1S/C20H19ClN2O3.ClH/c1-25-17-7-2-4-14-12-18(26-19(14)17)20(24)23-10-8-22(9-11-23)16-6-3-5-15(21)13-16;/h2-7,12-13H,8-11H2,1H3;1H

- InChIKey: BUTSYGVCJDFSQX-UHFFFAOYSA-N

- ほほえんだ: C(N1CCN(C2=CC=CC(Cl)=C2)CC1)(C1=CC2=CC=CC(OC)=C2O1)=O.[H]Cl

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-6058-2μmol |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6058-20μmol |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 20μmol |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6058-10mg |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 10mg |

$79.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6058-25mg |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6058-15mg |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 15mg |

$89.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6058-2mg |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 2mg |

$59.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6058-40mg |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6058-10μmol |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6058-30mg |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-6058-3mg |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride |

1179364-17-0 | 3mg |

$63.0 | 2023-09-11 |

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride 関連文献

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochlorideに関する追加情報

Compound CAS No. 1179364-17-0: 1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride

The compound CAS No. 1179364-17-0, known as 1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride, is a highly specialized chemical entity with significant potential in the fields of pharmacology and material science. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent advancements in chemical synthesis and bioassay techniques.

The molecular structure of this compound is characterized by a piperazine ring, which serves as a central scaffold. Attached to this scaffold are two distinct substituents: a 3-chlorophenyl group and a 7-methoxy-1-benzofuran-2-carbonyl group. The presence of these groups imparts the compound with a high degree of functional diversity, enabling it to interact with various biological targets. Recent studies have highlighted the importance of such heterocyclic frameworks in drug discovery, particularly in the development of kinase inhibitors and receptor modulators.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. Key steps include the formation of the benzofuran moiety through oxidative coupling reactions and the subsequent coupling with the piperazine ring via carbonyl intermediates. Researchers have reported that optimizing reaction conditions, such as temperature and solvent systems, significantly enhances the yield and purity of the final product. These findings underscore the importance of process optimization in achieving scalable synthesis for potential therapeutic applications.

From a biological standpoint, this compound has demonstrated intriguing properties in vitro. Initial assays have shown that it exhibits moderate inhibitory activity against several protein kinases, which are key targets in oncology and inflammatory diseases. Furthermore, its ability to modulate G-protein coupled receptors (GPCRs) suggests potential applications in neurodegenerative disorders. Recent advancements in high-throughput screening technologies have enabled researchers to evaluate its activity against a broader panel of targets, paving the way for more comprehensive understanding of its pharmacological profile.

In terms of application, this compound represents a valuable tool for academic research and early-stage drug discovery programs. Its structural complexity makes it an ideal candidate for studying structure-activity relationships (SAR) within heterocyclic systems. Moreover, its hydrochloride salt form ensures stability under physiological conditions, making it suitable for pharmacokinetic studies. Ongoing research is focused on improving its bioavailability through various formulation strategies, including lipid-based delivery systems and prodrug approaches.

Looking ahead, the development of this compound could lead to novel therapeutic agents with improved efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression from the laboratory to clinical trials. Additionally, insights gained from studying this compound may inform the design of next-generation molecules with enhanced potency and selectivity.

In conclusion, CAS No. 1179364-17-0, or 1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride, stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on human health. As research continues to unfold, this compound will undoubtedly contribute valuable knowledge to the broader scientific community.

1179364-17-0 (1-(3-chlorophenyl)-4-(7-methoxy-1-benzofuran-2-carbonyl)piperazine hydrochloride) 関連製品

- 1261444-50-1(2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine)

- 1251559-97-3(1-6-(2-methoxyphenyl)pyridazin-3-yl-N-(3-methyl-1,2-thiazol-5-yl)piperidine-4-carboxamide)

- 1936241-59-6(4,6-Dichloro-3-methoxy-1H-pyrazolo3,4-dpyrimidine)

- 1380156-55-7(2-amino-3-(1H-indol-7-yl)propan-1-ol)

- 2624139-70-2(2-(1-nitrosopiperidin-3-yl)methoxyacetic acid)

- 2138345-79-4(Sodium 2-(methoxycarbonyl)cyclopentane-1-sulfinate)

- 305806-38-6(4-(1-Methyl-5-imidazolyl)benzoic Acid)

- 920383-58-0(1-(2,6-difluorobenzoyl)-4-3-(4-methylphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)

- 2416231-11-1(4-(bromomethyl)-1-methyl-2-oxabicyclo2.2.1heptane)

- 1263166-92-2(8-(+)-biotinylamino-3,6-dioxa-octyl (1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-ylm ethyl carbamate)